molecular formula C12H12FN3O B13695058 (E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

(E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one

Cat. No.: B13695058
M. Wt: 233.24 g/mol
InChI Key: XNDOXCWYPBNNGM-UHFFFAOYSA-N
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Description

(E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one is a synthetic organic compound that belongs to the class of imidazopyridines This compound is characterized by the presence of a dimethylamino group, a fluoro-substituted imidazopyridine ring, and a propenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazopyridine Ring: The imidazopyridine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as 2-aminopyridine and an appropriate aldehyde or ketone.

    Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Formation of the Propenone Moiety: The propenone moiety can be introduced through a condensation reaction between the fluoroimidazopyridine intermediate and a suitable enone precursor, such as dimethylaminoacetaldehyde.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the fluoro group, where nucleophiles such as amines or thiols can replace the fluoro substituent.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted imidazopyridine derivatives.

Scientific Research Applications

(E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cellular processes, leading to altered cellular functions and potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(Dimethylamino)-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one: Similar structure with a chloro group instead of a fluoro group.

    (E)-3-(Dimethylamino)-1-(6-bromoimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one: Similar structure with a bromo group instead of a fluoro group.

    (E)-3-(Dimethylamino)-1-(6-methylimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one: Similar structure with a methyl group instead of a fluoro group.

Uniqueness

The presence of the fluoro group in (E)-3-(Dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)-2-propen-1-one imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H12FN3O

Molecular Weight

233.24 g/mol

IUPAC Name

3-(dimethylamino)-1-(6-fluoroimidazo[1,2-a]pyridin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C12H12FN3O/c1-15(2)6-5-11(17)10-7-14-12-4-3-9(13)8-16(10)12/h3-8H,1-2H3

InChI Key

XNDOXCWYPBNNGM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C2N1C=C(C=C2)F

Origin of Product

United States

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